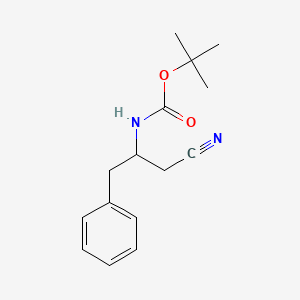

(1-Benzyl-2-cyanoethyl)-carbamic acid tert.-butyl ester

Beschreibung

(1-Benzyl-2-cyanoethyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a benzyl group and a cyanoethyl substituent attached to the carbamic acid backbone, protected by a tert-butyl ester. The tert-butyl group provides steric protection, enhancing stability during synthetic processes, while the cyanoethyl moiety introduces electron-withdrawing properties, influencing reactivity and solubility .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-cyano-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9,11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJMQXQXIQDKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate typically involves the reaction of (S)-tert-butyl (1-cyano-3-phenylpropan-2-yl)amine with a suitable carbamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of (S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and other reduced products.

Substitution: Formation of substituted carbamates and other derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs are compared below based on substituents, molecular weight, and functional groups:

Key Observations:

- Cyano vs. Amino Groups: The cyanoethyl group in the target compound increases polarity and electron-withdrawing effects compared to the amino group in (2-Amino-benzyl)-carbamic acid tert-butyl ester . This difference may lead to distinct reactivity in nucleophilic substitutions or hydrogen bonding capabilities.

- In contrast, the bromine in ’s pyridinyl analog increases electrophilicity, favoring cross-coupling reactions like Suzuki-Miyaura (as described in for similar carbamates) .

Physicochemical Properties

- However, the tert-butyl ester may counteract this by increasing hydrophobicity.

- Stability: Electron-withdrawing cyano groups could destabilize the carbamate under basic conditions, whereas bromine in may enhance stability in acidic environments.

Biologische Aktivität

(1-Benzyl-2-cyanoethyl)-carbamic acid tert.-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The compound is classified as a carbamate derivative, which is known for its diverse biological activities. The structural formula can be represented as follows:

Biological Activity

1. Antimicrobial Properties

Research indicates that various derivatives of carbamic acid, including (1-Benzyl-2-cyanoethyl)-carbamic acid tert.-butyl ester, exhibit significant antibacterial activity. A study synthesized several related compounds and evaluated their effectiveness against resistant bacterial strains such as E. coli, M. luteus, and B. cereus. The results showed that some derivatives demonstrated high activity against these pathogens, suggesting potential for development as antibacterial agents .

Table 1: Antibacterial Activity of Carbamate Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (1-Benzyl-2-cyanoethyl)-carbamic acid tert.-butyl ester | E. coli | 50 µg/mL |

| Tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate | M. luteus | 30 µg/mL |

| Tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate | B. cereus | 40 µg/mL |

2. Mechanism of Action

The proposed mechanism of action for the antibacterial activity involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is supported by studies that show carbamate derivatives can interfere with key enzymatic pathways in bacteria, leading to cell lysis and death .

3. Structure-Activity Relationships (SAR)

The biological activity of (1-Benzyl-2-cyanoethyl)-carbamic acid tert.-butyl ester can be influenced by structural modifications. Research has shown that variations in the benzyl group and the cyanoethyl moiety significantly affect the potency and spectrum of activity against different bacterial strains. For instance, substituting the benzyl group with different aryl groups can enhance antimicrobial efficacy .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Benzyl to Phenyl | Increased potency against E. coli |

| Cyanoethyl to Cyanoisopropyl | Broader spectrum of activity |

| Introduction of Halogens | Enhanced membrane disruption |

Case Studies

Case Study 1: Synthesis and Evaluation

In a comprehensive study, researchers synthesized several carbamate derivatives, including (1-Benzyl-2-cyanoethyl)-carbamic acid tert.-butyl ester, and evaluated their antibacterial properties using microdilution assays. The study highlighted that certain modifications led to improved activity against resistant bacterial strains, emphasizing the importance of SAR in drug design .

Case Study 2: Toxicity Assessment

Another study focused on the cytotoxicity of these compounds using the Artemia salina assay. Results indicated low toxicity levels for several derivatives, making them promising candidates for further development in pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.